5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
Description
This compound features a 2-furamide core substituted with a 4-bromophenyl group at the 5-position and an N-linked phenyl ring bearing a hydroxyl, methyl, and [1,3]oxazolo[4,5-b]pyridine moiety.
Properties
Molecular Formula |
C24H16BrN3O4 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H16BrN3O4/c1-13-11-16(12-17(21(13)29)24-28-22-19(32-24)3-2-10-26-22)27-23(30)20-9-8-18(31-20)14-4-6-15(25)7-5-14/h2-12,29H,1H3,(H,27,30) |
InChI Key |
PHRHXXKHMHBXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide typically involves multi-step organic reactions. The initial step often includes the bromination of a phenyl ring, followed by the formation of the oxazolo-pyridinyl moiety through cyclization reactions. The final step involves the coupling of the bromophenyl and oxazolo-pyridinyl intermediates with a furamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as solvent selection and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom may result in various substituted phenyl derivatives .
Scientific Research Applications
5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Benzoylphenyl-5-Methyl-2-Furamides ()
Compounds such as N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) share the 2-furamide core but lack the oxazolopyridine and bromophenyl substituents. Key differences include:
- Substituent Position : The benzoylphenyl group in 4a is para-substituted, whereas the target compound’s phenyl group has ortho-substitutions (hydroxy, methyl, oxazolopyridine).
- Functional Groups: The hydroxyl and oxazolopyridine in the target compound may improve solubility and binding affinity compared to the benzophenone in 4a.
Oxadiazole Derivatives ()
The oxadiazole-containing 5-(4-chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6d) shares a carboxamide linkage but replaces the furamide with a 1,3,4-oxadiazole ring.
- Electron Distribution : Oxadiazoles are more electron-deficient than furamides, altering binding interactions.
- Bioactivity : Oxadiazoles are often associated with antimicrobial or anti-inflammatory activity, whereas furamides (e.g., the target compound) may target lipid metabolism or kinases .
Dihydropyridines and Thienopyridines ()
Compounds like AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide) share a bromophenyl group but employ a dihydropyridine core.
- Mechanistic Implications : Dihydropyridines typically modulate calcium channels, whereas the target compound’s oxazolopyridine suggests kinase or protease inhibition.
- Bromophenyl Role : Both compounds leverage bromine for hydrophobic interactions, but the target’s oxazolopyridine provides additional hydrogen-bonding sites .
Key Research Findings
- Substituent Effects : Para-substituted bromophenyl groups (target compound, AZ257) enhance membrane permeability compared to meta-substituted analogs .
- Heterocyclic Influence : The oxazolopyridine in the target compound likely improves metabolic stability over morpholine- or pyrimidine-containing analogs (e.g., ’s morpholinylpyrimidine derivatives) .
- Synergistic Functional Groups : The combination of hydroxyl, methyl, and oxazolopyridine in the target compound may reduce cytotoxicity relative to simpler N-benzoylphenyl furamides () .
Biological Activity
The compound 5-(4-bromophenyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a derivative of oxazolo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimicrobial and anticancer agent based on recent studies.
Chemical Structure
The structure of the compound can be summarized as follows:
- Core Structure : Oxazolo[4,5-b]pyridine
- Substituents :
- 4-Bromophenyl group
- Hydroxy and methyl groups on the oxazolo moiety
- Furamide functional group
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various oxazolo derivatives. While specific data on the compound is limited, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The antimicrobial activity is typically assessed using methods such as the turbidimetric method and disc diffusion assays.
Anticancer Activity
The anticancer potential of oxazolo derivatives has been a focal point in recent research. Studies indicate that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis.
-
Cell Lines Tested :
- MCF7 (breast adenocarcinoma)
- A549 (lung carcinoma)
- HT29 (colon adenocarcinoma)
-
Results from Related Compounds :
- Certain oxazolo derivatives demonstrated cytotoxicity with half-maximal cytotoxic concentrations (CC50) ranging from 58.44 to 224.32 µM against various cancer cell lines.
- Compounds with hydroxyalkyl substituents showed reduced cytotoxicity, indicating that structural modifications can significantly impact biological activity .
| Compound | Cell Line | CC50 (µM) | Mechanism |
|---|---|---|---|
| Oxazolo derivative A | MCF7 | 58.44 ± 8.75 | Apoptosis induction |
| Oxazolo derivative B | HT29 | 99.87 ± 10.90 | Angiogenesis inhibition |
| Oxazolo derivative C | A549 | 129.41 ± 10.04 | P-glycoprotein inhibition |
Case Studies
A recent study synthesized and tested a series of oxazolo derivatives for their anticancer properties. The findings highlighted that modifications in the molecular structure significantly influenced their activity against cancer cells:
- Study Findings :
- Compounds with specific substituents exhibited enhanced activity against MCF7 and A549 cell lines.
- Molecular docking studies suggested favorable binding interactions with key receptors involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
